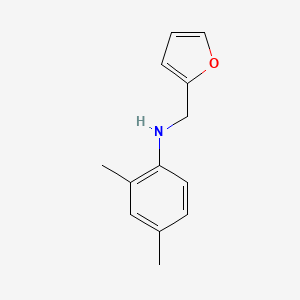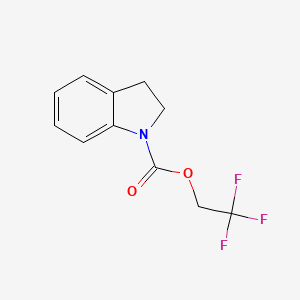
2,2,2-Trifluoroethyl indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl indoline-1-carboxylate is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoroethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoroethyl indoline-1-carboxylate typically involves the reaction of indoline with 2,2,2-trifluoroethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Analyse Des Réactions Chimiques
2,2,2-Trifluoroethyl indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indole derivative. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding indoline derivative. Common reducing agents used in this reaction include lithium aluminum hydride and sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl indoline-1-carboxylate has a wide range of scientific research applications, including:
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is being investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and the induction of cell death. The trifluoroethyl group enhances the compound’s ability to interact with its molecular targets, increasing its potency and efficacy .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl indoline-1-carboxylate is unique compared to other indoline derivatives due to the presence of the trifluoroethyl group, which enhances its chemical stability and biological activity. Similar compounds include:
2,2,2-Trifluoroethyl indole-1-carboxylate: Similar in structure but with an indole core instead of an indoline core.
2,2,2-Trifluoroethyl indoline-2-carboxylate: Similar in structure but with the carboxylate group at the 2-position instead of the 1-position.
2,2,2-Trifluoroethyl indoline-3-carboxylate: Similar in structure but with the carboxylate group at the 3-position instead of the 1-position
Propriétés
Numéro CAS |
1087788-61-1 |
|---|---|
Formule moléculaire |
C11H10F3NO2 |
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-17-10(16)15-6-5-8-3-1-2-4-9(8)15/h1-4H,5-7H2 |
Clé InChI |
CJGSHZBUKLAXDO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


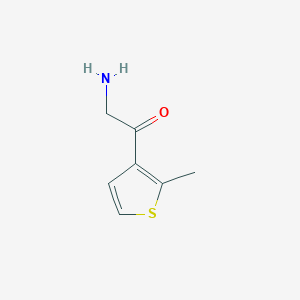
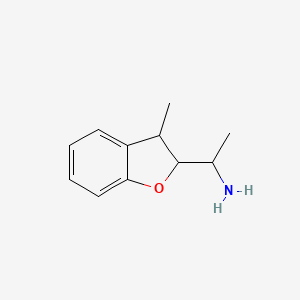
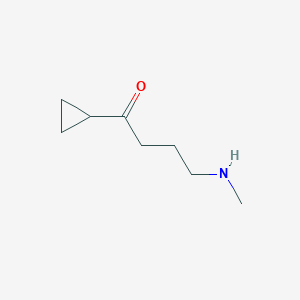
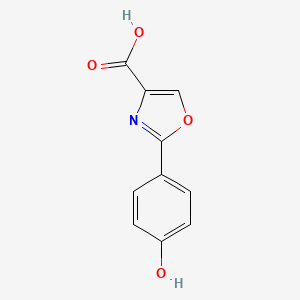
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
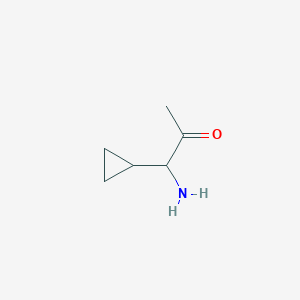
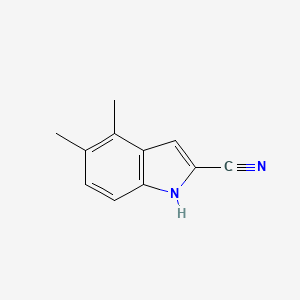
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
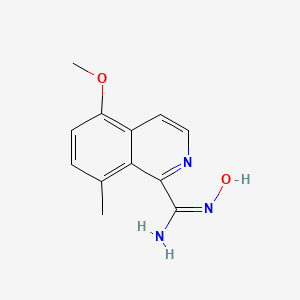

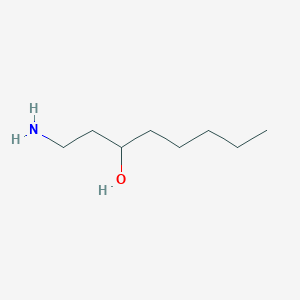
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
